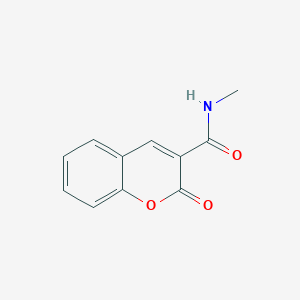

N-methyl-2-oxo-2H-chromene-3-carboxamide

Description

Properties

CAS No. |

1846-79-3 |

|---|---|

Molecular Formula |

C11H9NO3 |

Molecular Weight |

203.19 g/mol |

IUPAC Name |

N-methyl-2-oxochromene-3-carboxamide |

InChI |

InChI=1S/C11H9NO3/c1-12-10(13)8-6-7-4-2-3-5-9(7)15-11(8)14/h2-6H,1H3,(H,12,13) |

InChI Key |

ROYKLNLSUGUDKI-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC2=CC=CC=C2OC1=O |

Origin of Product |

United States |

Preparation Methods

Direct Condensation Method

The most straightforward approach for synthesizing N-methyl-2-oxo-2H-chromene-3-carboxamide involves the direct condensation of 2-oxo-2H-chromene-3-carboxylic acid with methylamine. This reaction typically involves activating the carboxylic acid moiety followed by nucleophilic attack of the amine. The synthesis typically involves the condensation of 2-oxo-2H-chromene-3-carboxylic acid with methylamine under appropriate reaction conditions.

Esterification-Amidation Sequence

A common two-step approach involves first preparing an ester derivative (typically the ethyl ester) of 2-oxo-2H-chromene-3-carboxylic acid, followed by amidation with methylamine. This method is exemplified in the synthesis of related compounds such as N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide, where ethyl 2-oxo-2H-chromene-3-carboxylate reacts with an amine under reflux conditions in ethanol.

One-Pot Synthesis from Salicylaldehyde

This approach utilizes salicylaldehyde and malonic acid derivatives in a one-pot reaction to form the coumarin core with subsequent functionalization to introduce the N-methyl carboxamide group. Various catalysts and reaction conditions can be employed for this transformation.

Detailed Synthetic Procedures

Method A: Using 2-oxo-2H-chromene-3-carboxylic Acid

This direct condensation method involves coupling 2-oxo-2H-chromene-3-carboxylic acid with methylamine using appropriate coupling reagents:

Procedure:

- Dissolve 2-oxo-2H-chromene-3-carboxylic acid (1.0 mmol) in an appropriate solvent (DMF or acetonitrile).

- Add a coupling agent (e.g., DCC or EDC·HCl, 1.1 mmol) and an additive (HOBt, 1.1 mmol).

- Stir at room temperature for 30 minutes to activate the carboxylic acid.

- Add methylamine (1.2 mmol) and continue stirring for 12-24 hours.

- Dilute with ethyl acetate, wash with dilute acid, sodium bicarbonate solution, and brine.

- Dry over anhydrous sodium sulfate, filter, and concentrate.

- Purify by column chromatography or recrystallization.

Method B: From Ethyl 2-oxo-2H-chromene-3-carboxylate

This method utilizes the ester derivative as the starting material and proceeds through direct aminolysis:

Procedure:

- To a solution of ethyl 2-oxo-2H-chromene-3-carboxylate (1 mmol) in ethanol, add methylamine (1.2 mmol).

- Stir the resulting mixture under reflux for 6 hours.

- Cool the reaction mixture to room temperature.

- Collect the precipitated product by filtration.

- Wash with cold ethanol and recrystallize from an appropriate solvent.

This approach is supported by similar procedures used for related compounds. For example, N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide was synthesized by introducing 2-(4-methoxyphenyl)ethan-1-amine (1.2 mmol) into a solution of ethyl 2-oxo-2H-chromene-3-carboxylate (1 mmol) in ethanol, with the resulting mixture stirred under reflux for 6 hours.

Method C: Continuous Flow Microreactor Synthesis

Recent advances in flow chemistry have enabled the development of continuous methods for coumarin carboxamide synthesis:

Procedure:

- In a continuous-flow microreactor system, prepare two separate solutions:

- Solution A: Salicylaldehyde derivative in an appropriate solvent

- Solution B: Dimethyl malonate with a catalytic amount of base

- Mix solutions A and B in the first microreactor to form coumarin-3-carboxylic acid methyl ester.

- Introduce methylamine at a subsequent junction.

- Pass the reaction mixture through a second reactor containing immobilized lipase enzyme (e.g., Lipozyme TL IM).

- Collect the product stream and purify as needed.

This method is adapted from the two-step tandem synthesis of coumarin derivatives containing bioamide skeleton using continuous-flow microreactors as described in the literature.

Spectroscopic Characterization

The spectroscopic properties of this compound can be inferred from related compounds. For similar coumarin carboxamides, the following spectroscopic patterns are typically observed:

NMR Spectroscopy:

Based on data from related compounds, the expected key signals include:

- 1H NMR: A singlet at approximately δ 8.8-8.9 ppm for the coumarin H-4, a singlet or broad singlet at δ 8.7-8.8 ppm for the NH proton, multiplets at δ 7.3-7.8 ppm for the aromatic protons, and a doublet at approximately δ 2.9-3.0 ppm for the N-methyl group.

- 13C NMR: Signals at approximately δ 160-161 ppm for the amide and lactone carbonyl carbons, with aromatic carbons appearing between δ 115-150 ppm, and the N-methyl carbon at approximately δ 26-27 ppm.

Infrared Spectroscopy:

Key IR absorption bands typically include:

- NH stretching: ~3300-3400 cm-1

- Lactone C=O stretching: ~1720-1730 cm-1

- Amide C=O stretching: ~1650-1670 cm-1

- Aromatic C=C stretching: ~1600-1400 cm-1

Mass Spectrometry:

The expected molecular ion peak would correspond to the molecular formula C11H9NO3 (m/z 203.06).

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts the yield and purity of this compound. Table 1 presents a comparison of commonly used solvents in various synthetic approaches.

Table 1. Effect of Various Solvents on the Synthesis of Coumarin Carboxamides

| Solvent | Method | Typical Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Ethanol | Ester amidation | 75-90 | Environmentally friendly, Good solubility | Slower reaction rates |

| DMF | Direct condensation | 70-85 | High boiling point, Excellent solubility | Difficult to remove, Toxicity concerns |

| Acetonitrile | Direct condensation | 65-80 | Moderate boiling point, Easy to remove | Moderate yields |

| Toluene | Knoevenagel condensation | 60-70 | High temperature reactions possible | Limited solubility for some reagents |

| 1,4-Dioxane/H2O | Tandem synthesis | 65-75 | Biphasic system advantages | Potential safety concerns with dioxane |

Temperature and Reaction Time Optimization

Temperature and reaction time are critical parameters that influence the efficiency of the synthesis:

Table 2. Effect of Temperature and Reaction Time on Various Synthetic Methods

| Method | Optimal Temperature (°C) | Optimal Reaction Time (h) | Observations |

|---|---|---|---|

| Direct condensation | 20-25 (RT) | 12-24 | Lower temperatures prevent side reactions |

| Ester amidation | 75-80 (refluxing ethanol) | 6-8 | Higher temperatures accelerate aminolysis |

| Continuous flow | 40-60 | Short residence time (min) | Precise temperature control is critical |

| Knoevenagel-based | Step 1: 80-110 Step 2: 20-80 |

Step 1: 1-3 Step 2: 4-12 |

Two-step process with different optimal conditions |

Catalyst Selection

Various catalysts have been employed to improve the efficiency of coumarin syntheses:

Table 3. Catalysts Used in Coumarin Carboxamide Synthesis

Comparative Analysis of Preparation Methods

A comprehensive comparison of the various preparation methods for this compound reveals distinct advantages and limitations for each approach:

Table 4. Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Typical Yield (%) | Scale-up Potential | Green Chemistry Metrics | Purification Complexity |

|---|---|---|---|---|---|

| Direct condensation | 2-oxo-2H-chromene-3-carboxylic acid + Methylamine | 70-85 | Moderate | Moderate (coupling agents required) | Moderate |

| Ester amidation | Ethyl 2-oxo-2H-chromene-3-carboxylate + Methylamine | 75-90 | Good | Good (fewer reagents) | Low-Moderate |

| Continuous flow | Salicylaldehyde + Dimethyl malonate + Methylamine | 65-80 | Excellent | Excellent (catalytic, efficient) | Low |

| Knoevenagel-based | Salicylaldehyde + Malonic acid derivatives | 60-75 | Good | Moderate (multiple steps) | High |

Recent Advances in Synthetic Methodology

Continuous Flow Microreactor Systems

Recent developments in continuous flow chemistry have revolutionized the synthesis of coumarin derivatives. The use of microreactors for the two-step tandem synthesis of coumarin bioamide derivatives has been reported, providing a green and efficient approach for rapid synthesis. This method offers several advantages, including:

- Improved heat and mass transfer

- Enhanced reaction control

- Reduced reaction times

- Facile scale-up potential

- Reduction in waste generation

Enzymatic Catalysis

The application of enzymes, particularly lipases such as Lipozyme TL IM, in the synthesis of coumarin bioamide derivatives represents a significant advancement in green chemistry approaches. These biocatalysts offer:

- High specificity and selectivity

- Mild reaction conditions

- Reduced environmental impact

- Potential for reuse through immobilization

Multicomponent Reactions

Recent research has explored multicomponent reaction approaches for the efficient synthesis of coumarin derivatives. These methods combine multiple reactants in a one-pot process, reducing the number of isolation and purification steps required.

Mechanistic Considerations

The mechanism of formation of this compound varies depending on the synthetic approach employed. Key mechanistic pathways include:

Direct Condensation Mechanism

The reaction proceeds through:

- Activation of the carboxylic acid by the coupling agent

- Nucleophilic attack by methylamine

- Formation of the tetrahedral intermediate

- Collapse of the intermediate with elimination of the coupling agent by-product

Ester Amidation Mechanism

This transformation involves:

- Nucleophilic attack by methylamine on the ester carbonyl

- Formation of a tetrahedral intermediate

- Elimination of the alcohol group (typically ethanol)

- Formation of the amide bond

Knoevenagel-Based Mechanism

This approach proceeds through:

- Base-catalyzed condensation of salicylaldehyde with malonic ester

- Intramolecular cyclization to form the coumarin core

- Functional group transformations to introduce the carboxamide moiety

Applications and Significance

This compound and related derivatives have diverse applications:

Medicinal Chemistry Applications

Coumarin carboxamides have demonstrated various biological activities, including:

- Enzyme inhibition properties

- Anti-inflammatory effects

- Potential anticancer activities

- Antimicrobial properties

Related compounds have shown promising results in biological screenings. For example, some fluorinated coumarin amide derivatives have demonstrated excellent growth inhibitory effects against cancer cell lines.

Synthetic Intermediates

This compound serves as a valuable intermediate for the synthesis of more complex heterocyclic systems with potential biological activities.

Materials Science

The coumarin core provides interesting photophysical properties that can be exploited in materials science applications, including:

- Fluorescent probes

- Photosensitive materials

- Light-harvesting systems

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted chromene derivatives .

Scientific Research Applications

N-methyl-2-oxo-2H-chromene-3-carboxamide has a variety of applications in scientific research, including medicinal chemistry, biology, and industry.

Medicinal Chemistry

- This compound has been studied for its potential as an inhibitor of pancreatic lipase, which is relevant for obesity treatment.

- Other studies focus on synthesizing novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides and testing them against cell lines for anticancer activity .

- Coumarin derivatives, including N-(4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide and N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide, have applications in pharmaceutical and agricultural industries .

- 2-oxo-2H-chromene-3-carbohydrazide derivatives are potential HIV inhibitors .

Biology

- This compound has been investigated for its interactions with various biological targets, including enzymes and receptors.

- Thiazole derivatives, synthesized from N,N’-(1,4-phenylene)bis(2-cyanoacetamide), have shown antibacterial activity .

- 4-[(4,5-dihydro-1,3-thiazol-2-ylthio)methyl]substiuted-2H-chromen-2-one derivatives exhibit anti-tubercular action .

Industry

- This compound is used in the synthesis of photosensitive polymers and other materials with unique properties.

- Coumarin derivatives have applications as dyes in laser technology, fluorescent indicators, optical brighteners, and photosensitizers .

Reaction Types and Synthesis

- The synthesis of this compound typically involves the condensation of 2-oxo-2H-chromene-3-carboxylic acid with methylamine, often in an organic solvent like acetonitrile under reflux conditions.

- On a larger scale, industrial production methods may use continuous flow reactors and automated systems to improve efficiency and yield and green chemistry approaches.

- This compound can undergo oxidation, reduction, and nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of N-methyl-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit pancreatic lipase by binding to the active site of the enzyme, thereby preventing the hydrolysis of triglycerides . The compound’s interactions with other enzymes and receptors are also being studied to understand its broader biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Variations in the Chromene Core

- Positional Isomerism: Derivatives like 3-oxo-3H-benzo[f]chromene-2-carboxylic acid () feature a fused naphthopyranone system instead of the simpler chromene core.

- Substituents on the Chromene Ring :

- Methoxy Groups : Compounds such as 6-methoxy-2-oxo-2H-chromene-3-carboxamide () and 8-methoxy-2-oxo-2H-chromene-3-carboxamide () introduce electron-donating methoxy groups, which can modulate solubility and intermolecular interactions (e.g., hydrogen bonding) .

- Halogenation : 6-Bromo-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide () incorporates a bromine atom, likely enhancing electrophilic reactivity and influencing pharmacokinetic properties .

Modifications in the Carboxamide Group

- N-Substituents: Aliphatic Chains: N-(2-Hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide () includes a hydrophilic hydroxyethyl group, improving aqueous solubility compared to the methyl-substituted parent compound . Aromatic and Heterocyclic Moieties: N-(5-Methylisoxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide () and N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide () introduce aromatic/heterocyclic groups, which may enhance target specificity via π-π stacking or hydrogen bonding .

Physical and Spectroscopic Properties

Crystallographic and Hydrogen-Bonding Analysis

- N-(2-Oxo-2H-chromen-3-yl)cyclohexanecarboxamide () exhibits a planar coumarin core (max deviation: 0.0183 Å) and chair-conformation cyclohexane. Crystal packing involves N–H···O and C–H···O hydrogen bonds, forming chains parallel to the [210] direction . These interactions are critical for stability and may influence solubility.

Biological Activity

N-methyl-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bicyclic structure comprising a benzene ring fused to a pyran ring. The compound's molecular formula is with a molar mass of approximately 193.18 g/mol. Its unique structure contributes to its biological activity, particularly as an enzyme inhibitor.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It is believed to interact with specific enzymes by binding to their active sites, effectively blocking their catalytic activities. This mechanism can lead to various therapeutic effects, including:

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses.

- Anticancer Properties : Studies suggest that it can induce apoptosis in cancer cells, making it a candidate for cancer treatment.

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited selective inhibitory actions against certain cancer cell lines. For instance, one derivative was found to have an IC50 value of 107.9 nM against human carbonic anhydrase IX (hCA IX), a target implicated in tumor progression .

- Enzyme Interaction Studies : Interaction studies have shown that this compound can inhibit enzymes involved in metabolic pathways, suggesting its potential utility in treating metabolic disorders .

- Comparative Analysis with Related Compounds : A comparative analysis of structurally similar compounds highlighted the unique enzyme inhibition profile of this compound. For example, 6-chloro-N-methyl derivatives showed enhanced biological activity due to the presence of chlorine substituents .

The mechanism of action for this compound involves:

- Binding to Enzymes : The compound may inhibit or activate various enzymes, influencing metabolic pathways critical for cell function.

- Modulation of Receptor Activity : It may interact with specific receptors to exert pharmacological effects related to cell growth and apoptosis .

Applications in Drug Development

Given its promising biological activities, this compound is being explored for potential applications in drug development. Its ability to inhibit specific enzymes positions it as a candidate for therapeutic agents targeting inflammation and cancer.

Summary Table of Key Findings

| Property | Details |

|---|---|

| Molecular Formula | |

| Molar Mass | 193.18 g/mol |

| Biological Activities | Enzyme inhibition, anti-inflammatory, anticancer |

| IC50 against hCA IX | 107.9 nM |

| Potential Applications | Drug development for cancer and metabolic disorders |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-methyl-2-oxo-2H-chromene-3-carboxamide, and what reaction conditions are critical for success?

- Methodology : The synthesis typically involves condensation of coumarin-3-carboxylic acid derivatives with methylamine. Key steps include:

- Coumarin core formation : Acid-catalyzed Pechmann condensation of resorcinol derivatives with β-ketoesters .

- Carboxamide introduction : Reacting the coumarin-3-carbonyl chloride with methylamine under anhydrous conditions, monitored by TLC for completion .

- Optimization : Use of triethylamine as a base to neutralize HCl byproducts and improve yields. Purification via recrystallization (e.g., ethyl acetate/hexane) .

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?

- Methodology :

- 1H NMR : Expect signals for the methyl group (δ ~2.8–3.2 ppm, singlet), aromatic protons (δ ~6.5–8.5 ppm, coupling patterns depend on substitution), and the lactone carbonyl (indirectly inferred by adjacent protons) .

- 13C NMR : Peaks at ~160–165 ppm for the lactone carbonyl (C2=O) and ~165–170 ppm for the carboxamide carbonyl (C3-CONHMe) .

- Validation : Compare experimental shifts with computational predictions (e.g., DFT) or literature data for analogous coumarin carboxamides .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data (e.g., unexpected peaks in NMR) during characterization?

- Methodology :

- Step 1 : Verify sample purity via HPLC or GC-MS to rule out impurities .

- Step 2 : Perform 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks. For example, HMBC correlations between the methylamide proton and C3 carbonyl confirm carboxamide connectivity .

- Step 3 : Consider dynamic effects (e.g., tautomerism in coumarin derivatives) by variable-temperature NMR .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodology :

- Diversification : Introduce substituents at the coumarin C7/C8 positions via electrophilic substitution (e.g., nitration, halogenation) or Pd-catalyzed cross-coupling .

- Yield improvement : Use microwave-assisted synthesis to reduce reaction times and enhance regioselectivity .

- Purification : Employ flash chromatography with gradients (e.g., hexane:EtOAc) for polar derivatives .

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

- Methodology :

- Crystal growth : Use slow evaporation of a saturated DCM/hexane solution .

- Refinement : Apply SHELXL for small-molecule refinement. Key parameters:

- R-factor < 5% for high-resolution data.

- Validate hydrogen bonding networks (e.g., amide N-H···O interactions) to confirm stereoelectronic effects .

Q. What analytical techniques are recommended for assessing the compound’s stability under physiological conditions?

- Methodology :

- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS over 24–72 hours .

- Photostability : Expose to UV light (λ = 254–365 nm) and track changes using UV-vis spectroscopy (λmax ~320 nm for coumarins) .

Application-Oriented Questions

Q. How can researchers design derivatives of this compound for anticancer activity screening?

- Methodology :

- Rational design : Introduce electron-withdrawing groups (e.g., NO2 at C6) to enhance DNA intercalation potential .

- Biological assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and validate selectivity via non-cancerous cell lines (e.g., HEK293) .

Q. What computational tools are suitable for predicting the pharmacokinetic properties of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.